3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride
Description
Key Computational Findings:
- Bond Lengths :
- Dihedral Angles :
- Hydrogen Bonding :
DFT-D (dispersion-corrected DFT) further refines the crystal packing interactions, revealing that van der Waals forces between methyl groups and π-stacking of pyrazole rings contribute to lattice stability. These calculations align with experimental data, validating the computational models.
X-ray Crystallographic Analysis of Salt Formation
Single-crystal X-ray diffraction (SC-XRD) confirms the dihydrochloride salt’s structure, revealing a monoclinic crystal system with space group P21/c and unit cell parameters:
The asymmetric unit contains one molecule of the protonated amine and two chloride counterions. Key structural features include:
- Protonation Sites : The amino group at C3 and the pyrazole N2 atom are protonated, forming -NH3+ and -NH+- moieties, respectively.
- Hydrogen-Bonding Network :
- Pyrazole Ring Geometry :
The dihydrochloride salt’s stability arises from this robust hydrogen-bonding framework, which prevents tautomerization in the solid state.
Tautomeric Equilibrium Studies in Solution Phase
In solution, 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide exhibits tautomerism mediated by proton transfer between the pyrazole ring and amino group. Nuclear magnetic resonance (NMR) and DFT studies elucidate this equilibrium.
Tautomeric Forms:
- Amino-Pyrazole Tautomer : The proton resides on the pyrazole N2 atom, leaving the C3 amino group uncharged.
- Imino-Pyrazolium Tautomer : The proton transfers to the amino group, forming an imino (-NH2+) moiety and a neutral pyrazole ring.
1H NMR (D2O, 400 MHz) reveals two broad singlets at δ 7.85 ppm (pyrazole H3) and δ 6.90 ppm (pyrazole H5), with integration ratios indicating a 75:25 equilibrium favoring the amino tautomer at pH 7.0. 13C NMR corroborates this, showing distinct carbonyl (δ 173.5 ppm) and pyrazole C4 (δ 142.1 ppm) signals.
DFT calculations (B3LYP/6-311++G(d,p)) predict the amino tautomer is 12.3 kJ/mol more stable than the imino form due to resonance stabilization of the amide group. Solvent effects modulate the equilibrium: in DMSO, the imino tautomer population increases to 35% , attributed to hydrogen-bond acceptance by the solvent.
Properties
IUPAC Name |
2-(aminomethyl)-3-(1-methylpyrazol-4-yl)propanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-12-5-6(4-11-12)2-7(3-9)8(10)13;;/h4-5,7H,2-3,9H2,1H3,(H2,10,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNUGJODJUCKDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CC(CN)C(=O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 3-aminopropanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid used to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Anticancer Research
One of the prominent applications of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride is in the field of cancer research. The compound's structural similarity to known anticancer agents suggests its potential as a lead compound for developing new anticancer therapies. Studies have indicated that derivatives of pyrazole compounds exhibit significant antitumor activity, particularly against non-small cell lung cancer (NSCLC) and other malignancies .
Inhibitory Activity
This compound may also function as an inhibitor for specific enzymes involved in cancer progression. For example, pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in tumor development and inflammation .
Pesticidal Activity
Research indicates that compounds containing pyrazole moieties exhibit pesticidal properties. The application of this compound could extend to agricultural practices as a potential pesticide or herbicide. Its effectiveness against various pests could be explored further through field trials .
Structure-Activity Relationship (SAR)
The exploration of the structure-activity relationship of this compound is vital for understanding its pharmacological properties. Variations in the pyrazole ring and amine substituents can significantly alter biological activity, making it essential to identify optimal configurations for desired effects .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of pyrazole derivatives, including this compound. Results indicated that certain derivatives exhibited potent cytotoxic effects on cancer cell lines, suggesting a promising avenue for drug development .
Case Study 2: Pesticidal Activity
Another research initiative assessed the pesticidal activity of various pyrazole compounds. The findings revealed that certain derivatives showed significant efficacy against common agricultural pests, indicating potential for commercial pesticide formulations .
Mechanism of Action
The mechanism of action of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Functional Group Variations: Amide vs. Ester
The methyl ester analog, methyl 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoate dihydrochloride (), shares the same pyrazole core and dihydrochloride salt but replaces the amide group with an ester (-COOCH₃). Key differences include:
- Reactivity : The ester is more prone to hydrolysis under basic conditions compared to the amide.
- Bioactivity : Amides often exhibit better metabolic stability in vivo, making the target compound more suitable for drug development.
| Property | Target Compound (Amide) | Methyl Ester Analog |
|---|---|---|
| Molecular Weight | ~270.15 g/mol | 270.15 g/mol |
| Functional Group | -CONH₂ | -COOCH₃ |
| Solubility (Water) | High | Moderate |
| Metabolic Stability | High | Low |
Pyrazole Derivatives with Heterocyclic Substituents
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride () introduces a piperidine ring instead of the aminopropyl chain. This modification impacts:
- Pharmacological Profile : Piperidine-containing compounds are frequently associated with central nervous system (CNS) activity.
| Property | Target Compound | Piperidine Analog |
|---|---|---|
| Molecular Weight | ~270.15 g/mol | 281.19 g/mol |
| Key Substituent | Aminopropylamide | Piperidine |
| Potential Bioactivity | Undisclosed | CNS-targeted |
| Solubility | High | Moderate |
Complex Pyrazole-Pyran Hybrids
The compound 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile () features a fused pyran-pyrazole system with phenyl and cyano groups. Compared to the target compound:
- Structural Complexity : The extended π-system (pyran + phenyl) may enhance UV absorption, useful in material science.
- Solubility : Lower aqueous solubility due to the hydrophobic phenyl group.
| Property | Target Compound | Pyran-Pyrazole Hybrid |
|---|---|---|
| Molecular Weight | ~270.15 g/mol | 327.32 g/mol |
| Aromatic Systems | Pyrazole only | Pyran + Pyrazole |
| Applications | Pharmaceutical | Materials Chemistry |
Biological Activity
3-Amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and biological activities. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 182.22 g/mol. The dihydrochloride form indicates the presence of two hydrochloride groups, which can enhance solubility in aqueous environments.
Inhibition of Tryptophan Hydroxylase:
One of the primary mechanisms through which 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide exerts its biological effects is by inhibiting tryptophan hydroxylase, an enzyme critical for serotonin biosynthesis. This inhibition can lead to reduced levels of peripheral serotonin, suggesting potential applications in treating mood disorders such as depression and anxiety disorders.
Interaction with Biological Targets:
Beyond tryptophan hydroxylase, this compound interacts with various other biological targets, including receptors and enzymes involved in metabolic pathways. These interactions may modulate their activities through hydrogen bonding and other biochemical mechanisms.
Potential Therapeutic Applications
Given its mechanism of action, this compound shows promise in several therapeutic areas:
- Mood Disorders: By modulating serotonin levels, it may offer new avenues for treating depression and anxiety.
- Metabolic Disorders: Its interaction with metabolic enzymes could position it as a candidate for managing metabolic syndromes.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide | Contains a methyl group on the second carbon | Different functional groups lead to varying biological activities |
| N-Methyl-3,3′-bis(methylamino)dipropylamine | Similar structure but different functional groups | Exhibits distinct chemical properties due to additional methyl groups |
| 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide | Contains an amino group and a propanamide backbone | Varies in biological activity due to different pyrazole substitutions |
The structural features of 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide contribute to its specific interactions and biological activity compared to these similar compounds.
Research Findings and Case Studies
Research has demonstrated that compounds similar to 3-amino-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanamide can exhibit varied effects based on their structural modifications. For instance:
- Serotonin Modulation Studies: In vitro studies have shown that derivatives can significantly alter serotonin levels in neuronal cultures, corroborating their potential role in mood regulation.
- Animal Models: Preliminary animal studies indicate that administration of this compound leads to behavioral changes consistent with reduced anxiety-like symptoms, supporting its therapeutic potential.
Q & A
Q. Which software platforms are most effective for modeling reaction mechanisms involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
